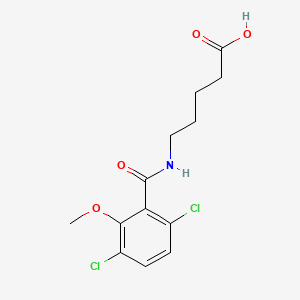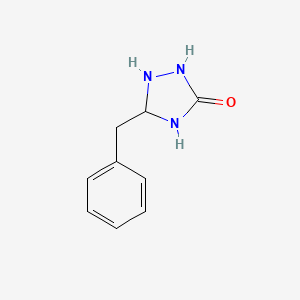
Cy5-PEG7-endo-BCN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy5-PEG7-endo-BCN is a dye derivative of Cyanine 5 (Cy5) that features seven polyethylene glycol (PEG) units and the lipophilic bidentate macrocyclic ligand endo-BCN . This compound is widely used in click chemistry, where it reacts with azide-bearing molecules to form stable triazoles without the need for a catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cy5-PEG7-endo-BCN is synthesized by attaching seven PEG units to the Cyanine 5 dye, followed by the incorporation of the endo-BCN ligand . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency . The compound is then purified using chromatographic techniques and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Cy5-PEG7-endo-BCN primarily undergoes click chemistry reactions, specifically with azide-bearing molecules to form stable triazoles . This reaction does not require a catalyst and is highly efficient .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-bearing molecules and organic solvents . The reaction conditions are typically mild, with room temperature being sufficient for the reaction to proceed .
Major Products
The major products formed from the reactions of this compound are stable triazoles, which are used in various applications such as labeling and imaging .
Wissenschaftliche Forschungsanwendungen
Cy5-PEG7-endo-BCN has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and macrocyclic complexes
Biology: Employed in labeling and imaging of biological molecules, enabling the study of cellular processes and molecular interactions
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems
Industry: Applied in the development of advanced materials and nanotechnology
Wirkmechanismus
Cy5-PEG7-endo-BCN exerts its effects through the formation of stable triazoles in click chemistry reactions . The endo-BCN ligand facilitates the reaction with azide-bearing molecules, leading to the formation of triazoles without the need for a catalyst . This mechanism is highly efficient and specific, making this compound a valuable tool in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy5-PEG4-endo-BCN: Similar to Cy5-PEG7-endo-BCN but with four PEG units instead of seven
Cy5-PEG8-endo-BCN: Contains eight PEG units and exhibits similar properties to this compound
Uniqueness
This compound is unique due to its optimal balance of hydrophilicity and lipophilicity provided by the seven PEG units and the endo-BCN ligand . This balance enhances its solubility and reactivity, making it highly efficient in click chemistry reactions .
Eigenschaften
Molekularformel |
C59H85ClN4O10 |
|---|---|
Molekulargewicht |
1045.8 g/mol |
IUPAC-Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C59H84N4O10.ClH/c1-58(2)50-22-15-17-24-52(50)62(5)54(58)26-12-8-13-27-55-59(3,4)51-23-16-18-25-53(51)63(55)31-19-9-14-28-56(64)60-29-32-66-34-36-68-38-40-70-42-44-72-45-43-71-41-39-69-37-35-67-33-30-61-57(65)73-46-49-47-20-10-6-7-11-21-48(47)49;/h8,12-13,15-18,22-27,47-49H,9-11,14,19-21,28-46H2,1-5H3,(H-,60,61,64,65);1H/t47-,48+,49?; |
InChI-Schlüssel |
CWLBSYABIUVORT-QYNFCCEZSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


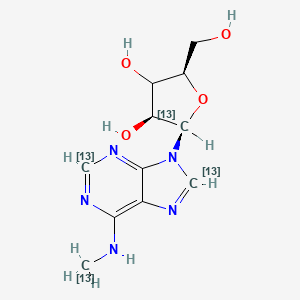
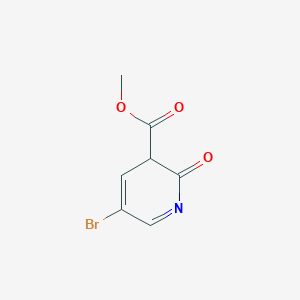
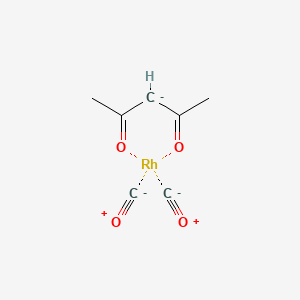
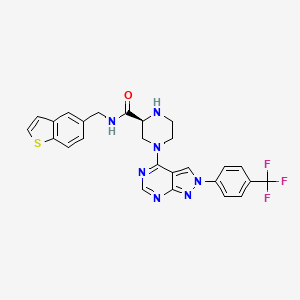
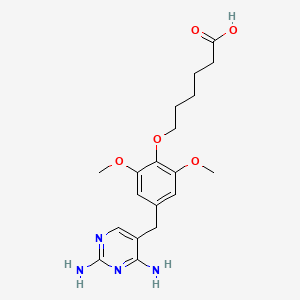
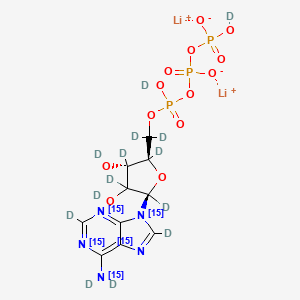

![(2S,3R,4S,5S,6R)-2-[4-[(1S,2R)-1,3-dihydroxy-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propyl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12366655.png)
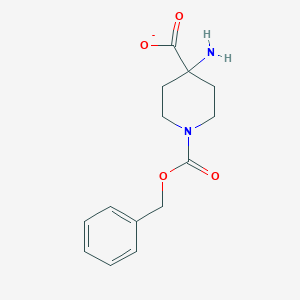

![N-[4-[11-(1-ethyl-3-fluoropyrazol-4-yl)-5-methyl-4-oxo-12-[1-(trideuteriomethyl)indazol-5-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-3-yl]-1-methylcyclohexyl]cyclopropanecarboxamide](/img/structure/B12366677.png)
